6-Iodo-2,7-dimethylquinoline
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Overview
Description
6-Iodo-2,7-dimethylquinoline is an organic compound with the molecular formula C₁₁H₁₀IN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2,7-dimethylquinoline can be achieved through several methods. One common approach involves the iodination of 2,7-dimethylquinoline. This process typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom into the quinoline ring .
Another method involves the use of a palladium-catalyzed cross-coupling reaction. In this approach, 2,7-dimethylquinoline is reacted with an iodoarene in the presence of a palladium catalyst and a base. This method offers high selectivity and yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2,7-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium cyanide, organometallic reagents; typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate, chromium trioxide; usually performed in acidic or basic aqueous solutions.
Major Products Formed
Substitution: Formation of azido, cyano, or organometallic derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Scientific Research Applications
6-Iodo-2,7-dimethylquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Iodo-2,7-dimethylquinoline depends on its specific application. In antimicrobial applications, it is believed to interfere with the microbial cell membrane or inhibit essential enzymes, leading to cell death . In medicinal applications, it may interact with specific molecular targets such as DNA, enzymes, or receptors, disrupting critical biological pathways .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethylquinoline: Lacks the iodine atom, making it less reactive in certain substitution reactions.
6-Bromo-2,7-dimethylquinoline: Similar structure but with a bromine atom instead of iodine.
6-Chloro-2,7-dimethylquinoline: Contains a chlorine atom, which is less reactive than iodine but more reactive than bromine.
Uniqueness
6-Iodo-2,7-dimethylquinoline is unique due to the presence of the iodine atom, which enhances its reactivity in substitution reactions.
Properties
Molecular Formula |
C11H10IN |
---|---|
Molecular Weight |
283.11 g/mol |
IUPAC Name |
6-iodo-2,7-dimethylquinoline |
InChI |
InChI=1S/C11H10IN/c1-7-5-11-9(6-10(7)12)4-3-8(2)13-11/h3-6H,1-2H3 |
InChI Key |
IRAKBEHYBDIXOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C(=C2)C)I |
Origin of Product |
United States |
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